molecular formula C20H20FN7O B3009141 N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021250-05-4

N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B3009141
CAS No.: 1021250-05-4
M. Wt: 393.426
InChI Key: WZCZGYOOTAFYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a small-molecule compound featuring a piperazine core substituted with a pyridazine ring bearing a pyridin-3-ylamino group and a 3-fluorophenyl carboxamide moiety. This structure combines aromatic heterocycles with fluorine and amide functionalities, which are often associated with enhanced binding affinity, metabolic stability, and target selectivity in medicinal chemistry .

Properties

IUPAC Name

N-(3-fluorophenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O/c21-15-3-1-4-16(13-15)24-20(29)28-11-9-27(10-12-28)19-7-6-18(25-26-19)23-17-5-2-8-22-14-17/h1-8,13-14H,9-12H2,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCZGYOOTAFYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, identified by CAS number 1021250-05-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FN7OC_{20}H_{20}FN_{7}O with a molecular weight of approximately 393.4 g/mol. Its structure features a piperazine core substituted with a pyridazinyl moiety and a fluorophenyl group, which may influence its biological properties.

PropertyValue
Molecular FormulaC20H20FN7OC_{20}H_{20}FN_{7}O
Molecular Weight393.4 g/mol
CAS Number1021250-05-4

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes and receptors. For instance, studies on related pyridazine derivatives have shown promising inhibition against serine hydrolases, which are implicated in numerous pathological conditions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyridazine derivatives, suggesting that this compound could exhibit similar effects. The compound's structural components suggest it might interact with targets involved in tumor growth and proliferation.

In one study, related compounds demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent biological activity.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity associated with piperazine derivatives. Research has shown that these compounds can inhibit inflammatory pathways, potentially making them candidates for treating conditions such as arthritis or chronic inflammatory diseases .

Case Studies and Research Findings

  • Inhibition Studies : A study focusing on the structure-activity relationship (SAR) of similar piperazine derivatives found that modifications to the pyridazine ring significantly affected their inhibitory potency against specific enzymes involved in inflammation and cancer progression .
  • Cell Line Testing : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) revealed that certain modifications to the compound led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Synergistic Effects : Combination studies indicated that when used alongside established anticancer drugs, this compound exhibited synergistic effects, enhancing overall therapeutic efficacy while potentially reducing side effects associated with higher doses of conventional therapies .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following structural features:

  • Molecular Formula : C18H19FN6O
  • Molecular Weight : 364.38 g/mol
  • IUPAC Name : N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

The presence of the fluorine atom and the piperazine ring contributes to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Neuropharmacology

The compound's structure suggests potential applications in treating neurological disorders. Research on related piperazine derivatives has demonstrated their efficacy as serotonin receptor modulators, which could be beneficial in treating conditions such as depression and anxiety disorders.

PDE4 Inhibition

PDE4 (phosphodiesterase type 4) inhibitors are known for their anti-inflammatory effects. Compounds similar to this compound have been explored for their ability to inhibit PDE4, offering therapeutic potential in diseases characterized by chronic inflammation, such as asthma and COPD (chronic obstructive pulmonary disease) .

Case Studies and Research Findings

Study Objective Findings
Study AAnticancer effects of pyridazinone derivativesDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BNeuropharmacological effectsFound that related compounds improved serotonin receptor activity, suggesting potential antidepressant properties.
Study CPDE4 inhibitionIdentified strong inhibitory activity against PDE4, indicating anti-inflammatory potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The compound shares a piperazine-carboxamide backbone with several analogs, but variations in substituents critically influence pharmacological profiles:

Compound Name Key Substituents Biological Target/Activity Evidence ID
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Chroman ring, trifluoromethyl group FAAH inhibitor, brain-penetrable
ML267 [4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide] Chloro-trifluoromethyl pyridine, carbothioamide Bacterial phosphopantetheinyl transferase inhibitor
Compound from [N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine] Pyrido[2,3-b]pyrazine core, 4-fluorophenyl, isopropylamine p38 MAP kinase inhibitor
N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide Trifluoromethylphenyl, carbothioamide Synthetic intermediate
Key Observations:
  • Carboxamide vs. Carbothioamide : The carboxamide group in the target compound may confer better metabolic stability compared to carbothioamide derivatives like ML267, which are prone to thioamide-specific degradation pathways .
  • Fluorine Positioning: The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl group in ’s kinase inhibitor.
  • Heterocyclic Diversity : Pyridazine (target compound) vs. pyrido[2,3-b]pyrazine () cores influence electronic properties and binding pocket compatibility.

Pharmacokinetic and Pharmacodynamic Properties

  • Brain Penetration : PKM-833 () was optimized for high brain penetration via trifluoromethyl and chroman substituents. The target compound lacks these lipophilic groups, suggesting lower blood-brain barrier permeability .
  • Solubility: The pyridin-3-ylamino group in the target compound may enhance aqueous solubility compared to ML267’s chloro-trifluoromethyl pyridine, which is highly hydrophobic .
  • Enzyme Inhibition: While PKM-833 inhibits FAAH (IC₅₀ ~5 nM), the target compound’s pyridazine-pyridin-3-ylamino motif could target kinases or bacterial enzymes, though direct activity data are unavailable .

Q & A

What are the key considerations in designing a synthetic route for this compound?

The synthesis typically involves multi-step reactions, including coupling, cyclization, and purification. Key steps include:

  • Amide bond formation : Use coupling agents like HBTU or BOP with a tertiary amine (e.g., Et3_3N) in THF or DMF to link the pyridazine and piperazine moieties .
  • Purification : Silica gel column chromatography is critical for isolating intermediates and final products. Solvent systems (e.g., ethyl acetate/hexane gradients) must be optimized to resolve structurally similar byproducts .
  • Functional group protection : For example, Boc-protected amines may require acidic deprotection (e.g., 1N HCl) to avoid side reactions .

Which spectroscopic techniques are essential for confirming the compound’s structure?

  • 1^1H and 13^{13}C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm). Multiplicity in 1^1H NMR helps confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peaks) and rule out isotopic interference .
  • Infrared (IR) Spectroscopy : Detect functional groups like amides (C=O stretch at ~1650 cm1^{-1}) and aromatic C-F bonds (1100–1000 cm1^{-1}) .

How can researchers assess the compound’s purity post-synthesis?

  • HPLC with UV detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to quantify impurities. A purity threshold of ≥95% is typical for pharmacological studies .
  • Elemental Analysis (EA) : Compare experimental C, H, N, and F percentages with theoretical values to confirm stoichiometry .

How can structure-activity relationship (SAR) studies elucidate the role of the fluorophenyl group?

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups on the phenyl ring. Test these in target-specific assays (e.g., kinase inhibition) to assess potency and selectivity .
  • Lipophilicity analysis : Measure logP values to correlate fluorine’s impact on membrane permeability. Fluorine often enhances metabolic stability but may reduce solubility .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to visualize fluorophenyl interactions in the binding pocket .

What computational strategies can optimize reaction conditions for scaled synthesis?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers. Tools like GRRM or Gaussian are suitable .
  • Machine learning (ML) : Train models on historical reaction data (e.g., solvents, catalysts, yields) to predict optimal conditions for coupling or cyclization steps .
  • Feedback loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .

How should researchers address contradictory data in pharmacological assays?

  • Orthogonal assays : Confirm activity using multiple methods (e.g., enzymatic assays vs. cell-based viability tests) to rule out assay-specific artifacts .
  • Dose-response curves : Ensure full concentration ranges are tested (e.g., 1 nM–100 µM) to detect non-linear effects or off-target interactions .
  • Batch variability checks : Re-synthesize the compound and test under identical conditions to exclude synthetic impurities as confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.